![molecular formula C25H30N2O5 B3025751 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Overview

Description

Quinapril-d5: is a deuterated form of Quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor. Quinapril-d5 is primarily used as an internal standard for the quantification of Quinapril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Quinapril itself is a prodrug that is converted into its active form, Quinaprilat, in the body. It is commonly used in the treatment of hypertension, heart failure, and diabetic nephropathy .

Scientific Research Applications

Quinapril-d5 is extensively used in scientific research, particularly in the following areas:

Analytical Chemistry: Used as an internal standard in GC and LC-MS for the quantification of Quinapril

Pharmacokinetics: Helps in studying the pharmacokinetic properties of Quinapril by providing a stable isotopic reference.

Cardiovascular Research: Used in studies related to hypertension, heart failure, and other cardiovascular disorders.

Drug Development: Assists in the development and validation of analytical methods for new drug formulations.

Mechanism of Action

Quinapril-d5, like Quinapril, inhibits the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Quinapril-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .

Biochemical Analysis

Biochemical Properties

Quinapril-d5, like its non-deuterated form, is expected to interact with ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure . By inhibiting ACE, Quinapril-d5 reduces the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Cellular Effects

Quinapril-d5 is expected to exert similar cellular effects as Quinapril. It has been shown that Quinapril improves ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat, the active metabolite of Quinapril, to both tissue and plasma ACE . This binding inhibits the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .

Molecular Mechanism

The molecular mechanism of action of Quinapril-d5 involves the inhibition of ACE . By binding to ACE, Quinapril-d5 prevents the conversion of angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . The binding of Quinapril-d5 to ACE is likely to involve interactions with key amino acid residues within the active site of the enzyme .

Temporal Effects in Laboratory Settings

Based on the known properties of Quinapril, it can be inferred that the effects of Quinapril-d5 would be observed shortly after administration and would persist for a duration consistent with the pharmacokinetics of the drug .

Dosage Effects in Animal Models

The effects of Quinapril-d5 at different dosages in animal models have not been specifically studied. Studies on Quinapril have shown that its effects are dose-dependent . Higher doses of Quinapril result in a greater reduction in blood pressure, but may also increase the risk of adverse effects .

Metabolic Pathways

Quinapril-d5 is expected to undergo the same metabolic pathway as Quinapril. After absorption, Quinapril is rapidly de-esterified to quinaprilat, the active diacid metabolite . This conversion is likely to involve esterases and other enzymes present in the liver .

Transport and Distribution

Based on the properties of Quinapril, it can be inferred that Quinapril-d5 would be distributed throughout the body via the bloodstream, reaching tissues where ACE is present .

Subcellular Localization

Given that its target, ACE, is a membrane-bound enzyme, it is likely that Quinapril-d5 would localize to the cell membrane where it could interact with ACE .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinapril-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or an acid addition salt of Quinapril .

Industrial Production Methods: Industrial production of Quinapril-d5 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Quinapril-d5 undergoes various chemical reactions, including:

Hydrolysis: Quinapril-d5 can be hydrolyzed to form Quinaprilat-d5, the active metabolite.

Cyclization: Quinapril-d5 can undergo cyclization to form diketopiperazine derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Cyclization: Often involves heating under reflux with suitable catalysts.

Major Products:

Quinaprilat-d5: Formed through hydrolysis.

Diketopiperazine Derivatives: Formed through cyclization.

Comparison with Similar Compounds

Similar Compounds:

Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for similar indications but with a different mechanism of action.

Uniqueness of Quinapril-d5: Quinapril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic and pharmacodynamic research .

Properties

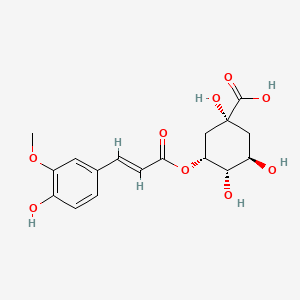

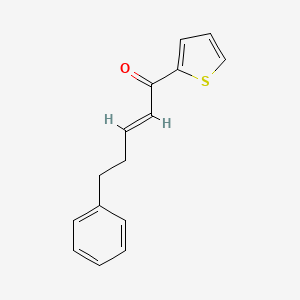

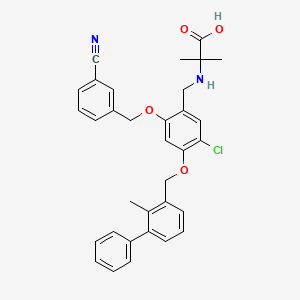

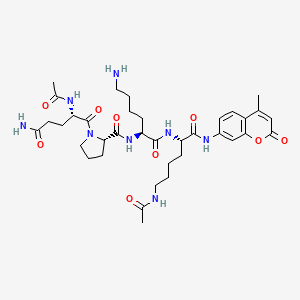

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-BNPIMZLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)

![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)